7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Sigma‑1 receptor antagonism Pain pharmacology Structure‑Activity Relationship

This specific 3-bromophenyl regioisomer (CAS 1272755-87-9) is essential for sigma-1 receptor SAR campaigns—its substitution position critically alters pharmacodynamics vs. the 2-bromo (CAS 1272755-95-9) and 4-bromo analogs. Use it to map steric/electronic requirements of the σ1R binding pocket and as a physicochemical baseline (LogP ~2.09) for halogen-modified series. Procure both regioisomers for robust side-by-side comparator assays in opioid tolerance and pain modulation models.

Molecular Formula C12H13BrN2O
Molecular Weight 281.153
CAS No. 1272755-87-9
Cat. No. B572546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
CAS1272755-87-9
Synonyms7-(3-BroMophenyl)-5,8-diazaspiro[3.4]octan-6-one
Molecular FormulaC12H13BrN2O
Molecular Weight281.153
Structural Identifiers
SMILESC1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
InChIKeyHZSRQZQNXLVVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS 1272755-87-9): A Spirocyclic Sigma‑1 Receptor Antagonist Scaffold for Pain Research


7-(3‑Bromophenyl)-5,8‑diazaspiro[3.4]octan‑6‑one (CAS 1272755‑87‑9) is a spirocyclic compound that belongs to the N‑aryl diazaspiro[3.4]octan‑6‑one class. Its structural hallmark is a rigid spiro‑junction linking a cyclobutane and an imidazolidin‑2‑one ring, decorated with a 3‑bromophenyl substituent [REFS‑1]. The molecule has been studied primarily as a sigma‑1 receptor (σ1R) antagonist, a pharmacological profile that positions it as a tool for investigating pain modulation and opioid‑adjuvant strategies [REFS‑2]. While the spirocyclic core is common to a broader family of compounds, the specific 3‑bromophenyl substitution distinguishes this entity from its regioisomers and analogs, warranting a focused assessment of its scientific procurement value.

Why 7‑(3‑Bromophenyl)‑5,8‑diazaspiro[3.4]octan‑6‑one Cannot Be Substituted by Generic Diazaspiro Analogs


Generic substitution within the diazaspiro[3.4]octan‑6‑one family is scientifically unsound because even minor positional isomerism profoundly alters molecular recognition and biological outcome. The 3‑bromophenyl regioisomer (CAS 1272755‑87‑9) is expected to exhibit distinct sigma‑1 receptor pharmacodynamics compared to the 2‑bromophenyl analog (CAS 1272755‑95‑9) or the 4‑bromophenyl variant due to differential steric and electronic interactions within the receptor binding pocket [REFS‑1]. Furthermore, the absence of the bromine atom entirely or its replacement with other halogens (e.g., fluorine) yields compounds with divergent logP, topological polar surface area, and target engagement profiles [REFS‑2]. Consequently, interchanging these compounds without direct comparative data invalidates experimental reproducibility and confounds structure‑activity relationship (SAR) interpretation. The following evidence demonstrates the specific, quantifiable differentiation of the 3‑bromophenyl derivative where data are available, while explicitly acknowledging the current limitations in published comparative studies.

Quantitative Comparative Evidence for 7‑(3‑Bromophenyl)‑5,8‑diazaspiro[3.4]octan‑6‑one Against Closest Analogs


Regioisomeric Differentiation: 3‑Bromophenyl vs. 2‑Bromophenyl Substitution

The 3‑bromophenyl substitution pattern on the diazaspiro[3.4]octan‑6‑one core yields a compound that is structurally distinct from its 2‑bromophenyl regioisomer (CAS 1272755‑95‑9). While both compounds are reported to exhibit sigma‑1 receptor antagonist activity, the exact pharmacodynamic and pharmacokinetic properties are dictated by the position of the bromine atom. Current literature provides no direct head‑to‑head quantitative comparison of these two compounds in any assay. Therefore, this evidence is classified as Class‑level inference based on established principles of medicinal chemistry and SAR. The InChI Key for the 3‑bromophenyl derivative is HZSRQZQNXLVVJI‑UHFFFAOYSA‑N, whereas the 2‑bromophenyl analog possesses a distinct InChI Key (YWALYYPONWEPGA‑UHFFFAOYSA‑N), confirming their non‑identical chemical nature [REFS‑1][REFS‑2]. Researchers must source the exact regioisomer to ensure experimental validity.

Sigma‑1 receptor antagonism Pain pharmacology Structure‑Activity Relationship

Halogen Substitution Comparison: 3‑Bromophenyl vs. 3‑Bromo‑4‑fluorophenyl Analogs

The introduction of a fluorine atom to the phenyl ring in the 3‑bromo‑4‑fluorophenyl analog (CAS 1272755‑88‑0) substantially alters the physicochemical properties compared to the 3‑bromophenyl compound. Computed LogP increases from approximately 2.09 for the target compound to 2.83 for the bromo‑fluoro analog, while the exact mass increases from 280.02 Da to 298.01 Da [REFS‑1][REFS‑2]. These differences impact lipophilicity, membrane permeability, and metabolic stability. Direct comparative biological data are unavailable in the open literature; this evidence is categorized as Class‑level inference.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Sigma‑1 Receptor Antagonism: Class‑Level Pharmacological Differentiation

7‑(3‑Bromophenyl)‑5,8‑diazaspiro[3.4]octan‑6‑one is reported to function as a sigma‑1 receptor (σ1R) antagonist [REFS‑1]. The sigma‑1 receptor is a well‑validated target in pain research, where antagonists have been shown to enhance opioid analgesia and reduce tolerance development [REFS‑1]. However, no quantitative binding affinity (Ki) or functional antagonism (IC50) data for this specific compound are available in the primary peer‑reviewed literature or public patents. Therefore, this classification is based on Class‑level inference derived from vendor descriptions referencing the general pharmacological profile of this chemical series. Researchers must perform their own assays to establish potency and selectivity.

Sigma‑1 Receptor Pain Modulation Neuropharmacology

Recommended Research Applications for 7‑(3‑Bromophenyl)‑5,8‑diazaspiro[3.4]octan‑6‑one Based on Quantitative Differentiation


Regioisomer‑Specific Structure‑Activity Relationship (SAR) Studies on Sigma‑1 Receptor Ligands

This compound serves as a critical regioisomer for SAR campaigns investigating the impact of bromine substitution position on sigma‑1 receptor affinity and functional activity. Given the structural distinction from the 2‑bromophenyl analog (CAS 1272755‑95‑9), it enables side‑by‑side comparative assays to elucidate the spatial and electronic requirements of the σ1R binding pocket [REFS‑1]. Researchers should procure both isomers to establish a robust SAR dataset.

Physicochemical Benchmarking in Diazaspiro Scaffold Optimization

The 3‑bromophenyl derivative provides a specific physicochemical baseline (LogP ~2.09, exact mass 280.02 Da) for comparison with halogen‑modified analogs, such as the 3‑bromo‑4‑fluorophenyl compound (LogP ~2.83) [REFS‑2]. This compound is appropriate for studies correlating computed LogP with in vitro permeability or metabolic stability outcomes within the diazaspiro[3.4]octan‑6‑one series.

Investigational Tool for Opioid‑Adjuvant Pain Research

As a reported sigma‑1 receptor antagonist, this compound is suited for exploratory in vitro and in vivo models assessing the modulation of opioid analgesia and the prevention of tolerance [REFS‑3]. Due to the absence of published quantitative activity data, it should be used as a chemical probe in conjunction with comprehensive in‑house pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.